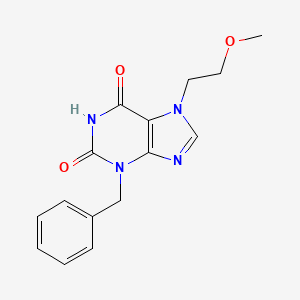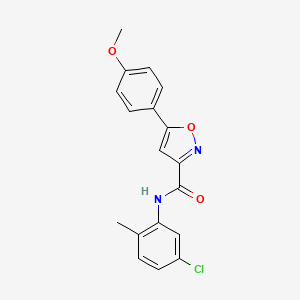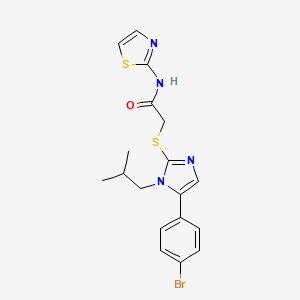![molecular formula C21H16N4O3S B3018995 N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide CAS No. 1251698-09-5](/img/structure/B3018995.png)
N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide is a synthetic molecule that may be designed to interact with biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with biological systems. For instance, the first paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as ligands for the Peripheral Benzodiazepine Receptor (PBR), which suggests that the compound might also interact with similar receptors or enzymes .
Synthesis Analysis
The synthesis of related compounds involves the careful selection of substituents to achieve desired biological activity. For example, the first paper reports on the synthesis of acetamide derivatives with varying substituents to evaluate their selectivity for PBR . Similarly, the second paper describes the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives to inhibit Src kinase, indicating that the synthesis of such compounds requires precise control over the chemical structure to target specific biological pathways .
Molecular Structure Analysis
The molecular structure of compounds can greatly influence their biological activity. The third paper provides an example of how solid-state characterization and single-crystal structure analysis are used to understand the molecular structure of N-benzodiazolyl acetamide derivatives . This type of analysis is crucial for the compound as well, as the molecular conformation, crystal packing, and hydrogen bonding patterns can affect its stability and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their molecular structure. Although the papers do not directly address the chemical reactions of the specific compound, they do highlight the importance of understanding the structure-activity relationship. For instance, the second paper's focus on the role of the pyridine ring and N-benzyl substitution in kinase inhibition suggests that similar structural features in the compound may also be critical for its chemical reactivity and biological function .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The third paper's use of techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry to characterize the physical properties of N-benzodiazolyl acetamide derivatives provides a framework for analyzing the properties of the compound . These properties are important for determining the compound's suitability for further development as a pharmaceutical agent.
Scientific Research Applications
Antifolate and Antitumor Applications
This compound is part of a class involved in the design and synthesis of derivatives that act as inhibitors for enzymes like dihydrofolate reductase (DHFR), which play a significant role in cancer treatment strategies. For example, derivatives of pyrrolo[2,3-d]pyrimidine, a core structure similar to the mentioned compound, have been synthesized as potential DHFR inhibitors and antitumor agents. These compounds show excellent inhibitory activities and significant potency against several tumor cells in culture, highlighting their potential in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Another related research focuses on classical antifolates that have shown potent inhibitory activity against both human DHFR and human thymidylate synthase (TS), indicating a significant stride in dual-target antitumor strategy. These findings support the exploration of pyrrolo[2,3-d]pyrimidine derivatives for their dual inhibitory capabilities, offering a pathway to develop more effective antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antimicrobial Applications
- Derivatives of the compound have been evaluated for their antimicrobial activity. For instance, novel thienopyrimidine linked rhodanine derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing effectiveness against various bacterial strains. This underscores the versatility of such compounds in addressing bacterial infections alongside their antitumor potential (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Kinase Inhibitory Activity
- Certain derivatives also exhibit kinase inhibitory activities, particularly against Src kinase, which is involved in the signaling pathways that regulate various cellular processes including proliferation, differentiation, and survival. Research in this area can lead to the development of targeted therapies for diseases where Src kinase is implicated, such as cancer and bone disorders (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18(25-14-6-7-16-17(8-14)28-12-27-16)10-29-21-20-19(23-11-24-21)15(9-22-20)13-4-2-1-3-5-13/h1-9,11,22H,10,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROUUUNSKGFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)


